6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one

Description

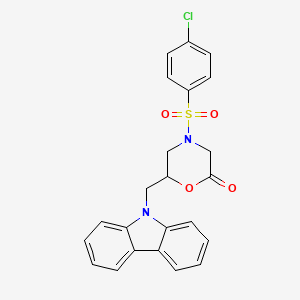

6-((9H-Carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one is a heterocyclic compound featuring a morpholin-2-one core substituted with a carbazole-methyl group and a 4-chlorophenylsulfonyl moiety. Carbazole derivatives are renowned for their optoelectronic and biological activities, while sulfonyl groups enhance solubility and metabolic stability.

Properties

IUPAC Name |

6-(carbazol-9-ylmethyl)-4-(4-chlorophenyl)sulfonylmorpholin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHVBZPVHXACOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one, a compound with the molecular formula C23H19ClN2O4S and a molecular weight of 454.93, is a carbazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a carbazole moiety and a morpholinone ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 6-(carbazol-9-ylmethyl)-4-(4-chlorophenyl)sulfonylmorpholin-2-one |

| Molecular Formula | C23H19ClN2O4S |

| Molecular Weight | 454.93 |

| Purity | ≥95% |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of carbazole derivatives, including this compound. For instance, in vitro assays have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines. A study indicated that compounds with the carbazole scaffold exhibited IC50 values ranging from 10 to 50 µM against different tumor cell lines, suggesting significant anticancer potential .

Antioxidant Properties

The antioxidant activity of carbazole derivatives has been documented in several studies. The compound's ability to scavenge free radicals and reduce oxidative stress is attributed to its electron-rich structure. In one study, a related compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating potential protective effects against oxidative damage .

The mechanisms underlying the biological activity of this compound may involve multiple pathways:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Defense : It may enhance the expression of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.

- Modulation of Signaling Pathways : The sulfonamide group may interact with various signaling pathways involved in cell growth and survival.

Study 1: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the antiproliferative effects of various carbazole derivatives, including this compound, on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that at concentrations of 25 µM and above, there was a significant reduction in cell viability (p < 0.01), correlating with increased apoptosis markers such as cleaved PARP and caspase activation .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capabilities of this compound using DPPH and ABTS assays. The results indicated that at a concentration of 50 µM, the compound achieved approximately 70% inhibition of free radicals, comparable to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

*Estimated based on structural formula.

Structural and Functional Group Comparisons

- Carbazole Derivatives: The target compound shares the carbazole motif with analogs in , which is critical for π-π stacking and charge transport. However, its sulfonyl and morpholinone groups distinguish it from triazine- or quinoline-containing carbazoles . Unlike ether-linked carbazole-indole hybrids , the target’s carbazole is directly methylated to the morpholinone ring, reducing conformational flexibility.

- Sulfonyl vs. Triazine/Quinoline Groups: The 4-chlorophenylsulfonyl group in the target enhances polarity and hydrogen-bond acceptor capacity compared to the triazine in or quinoline in . This may improve solubility in polar solvents.

- Morpholinone vs. Purine-morpholine hybrids prioritize kinase inhibition, whereas the target’s sulfonyl-carbazole system may favor different biological targets.

Physical and Electronic Properties

- Boiling Point/Solubility : The triazine-carbazole has a high predicted boiling point (629.5°C), likely due to its planar triazine ring. The target’s sulfonyl group may lower boiling points but enhance aqueous solubility.

- pKa : The sulfonyl group (pKa ~1–2) in the target is more acidic than the triazine (pKa ~-0.19 in ), affecting ionization in physiological environments.

- Optoelectronic Behavior: Carbazole-quinoline hybrids exhibit strong fluorescence, whereas the target’s sulfonyl group may quench emission, redirecting applications to non-emissive uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.